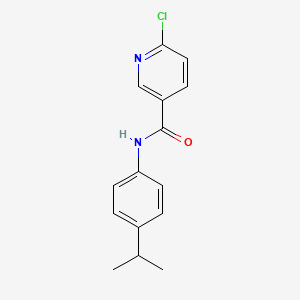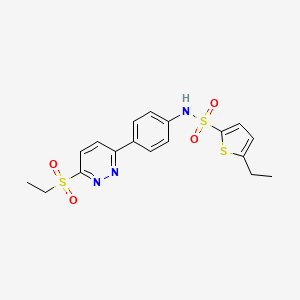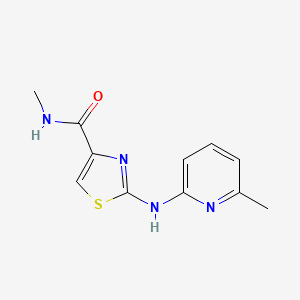![molecular formula C12H16O4 B2629167 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 197359-41-4](/img/structure/B2629167.png)
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 197359-41-4 . It has a molecular weight of 224.26 and its IUPAC name is 1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one” is a powder that is stored at room temperature . It has a molecular weight of 224.26 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, focusing on six unique applications:
Pharmaceutical Research
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one is studied for its potential use in developing new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .
Chemical Synthesis
This compound is valuable in organic chemistry for synthesizing more complex molecules. Its functional groups, such as the methoxy and ethanone groups, make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . Researchers use it to develop new synthetic pathways and improve existing ones.
Material Science
In material science, 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one is investigated for its potential in creating novel materials. Its chemical properties allow it to be used in the development of polymers and other advanced materials with specific desired properties, such as improved thermal stability or enhanced mechanical strength .
Biochemical Research
The compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand enzyme functions and interactions at a molecular level . This research can lead to the development of new therapeutic agents and diagnostic tools.
Toxicology Studies
Toxicologists study this compound to understand its potential effects on human health and the environment. Research in this area includes assessing its toxicity, metabolism, and potential risks associated with exposure. These studies are essential for developing safety guidelines and regulatory policies.
Sigma-Aldrich Santa Cruz Biotechnology ChemicalBook Sigma-Aldrich : Santa Cruz Biotechnology : ChemicalBook : Sigma-Aldrich : Santa Cruz Biotechnology
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYQUPSLZKLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2629084.png)

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2629086.png)


![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzamide](/img/structure/B2629092.png)
![Ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2629095.png)
![3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2629099.png)
![1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2629100.png)
![ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate](/img/structure/B2629101.png)

![N-(3-ethylphenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2629104.png)

